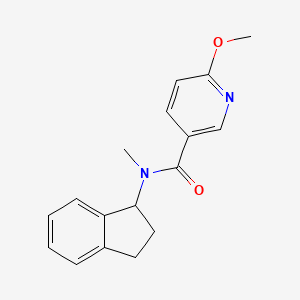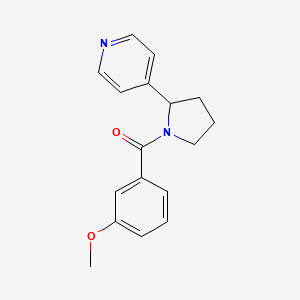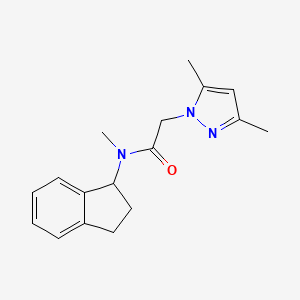
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as FPYPM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FPYPM is a pyrrolidine-based compound that has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. The compound has also been shown to inhibit the activity of the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has good stability. However, (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the compound has not been extensively tested in vivo, which may limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One potential direction is to further investigate the mechanism of action of the compound. This may involve studying the effects of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone on specific enzymes and receptors in the body. Another potential direction is to investigate the potential use of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. This may involve conducting in vivo studies to assess the efficacy and safety of the compound. Finally, future studies may focus on optimizing the synthesis method of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone to improve its yield and purity.
Conclusion:
In conclusion, (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a pyrrolidine-based compound that has shown promising results in various scientific research applications. The compound has been shown to have potential therapeutic applications for the treatment of cancer, inflammation, and neurological disorders. However, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent.
Synthesemethoden
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-fluorobenzaldehyde with pyridine-4-carboxylic acid to form the intermediate compound, which is then reacted with pyrrolidine in the presence of a suitable catalyst to yield (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. The synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential use as a therapeutic agent. The compound has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and neurological disorders. (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-5-2-1-4-13(14)16(20)19-11-3-6-15(19)12-7-9-18-10-8-12/h1-2,4-5,7-10,15H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSSPMXDUZZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
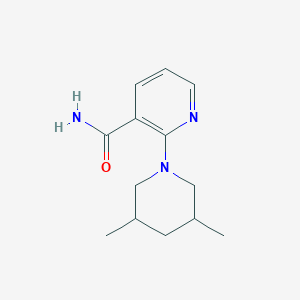


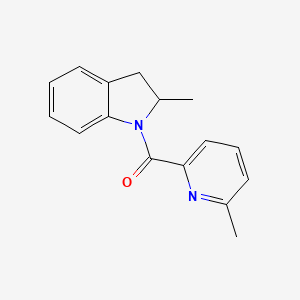
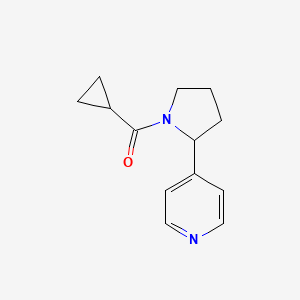
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
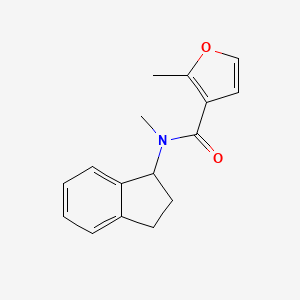
![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
